Distinct Binding Site Topology: Adenosine Subsite vs. Nicotinamide Subsite of TNKS
JW74 is definitively characterized as an adenosine subsite binder of the TNKS PARP domain, a binding mode distinct from other common tankyrase inhibitors like XAV939, which targets the nicotinamide subsite [1]. This fundamental difference in molecular recognition dictates compound-specific interactions with the target protein and can lead to divergent downstream biological effects. In a head-to-head comparison within a stem cell differentiation protocol, treatment with JW74 (adenosine subsite binder) resulted in a different yield of C-PEP+/NKX6-1+ β-like cells compared to treatment with XAV939 (nicotinamide subsite binder), underscoring the functional consequence of this binding site divergence [1].
| Evidence Dimension | Tankyrase PARP Domain Binding Subsites |
|---|---|
| Target Compound Data | Binds to the adenosine subsite of the TNKS PARP domain |
| Comparator Or Baseline | XAV939 (CAS 284028-89-3) binds to the nicotinamide subsite of the TNKS PARP domain |
| Quantified Difference | Differentiation protocol yield differs; see source for full quantification |
| Conditions | Human pluripotent stem cell (hPSC) differentiation to β-like cells; treatment at stage 4 |
Why This Matters
Procuring JW74 ensures the correct adenosine subsite-binding tool is used, which is essential for experiments designed to interrogate this specific mechanism or replicate published results that rely on this unique binding property.
- [1] Nature Communications. Highly selective TNKS inhibitors promote β-like cell commitment. Nat. Commun. 2024, 15, 8797. DOI: 10.1038/s41467-024-53068-w. View Source
